
5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol” seems to be a complex organic molecule. It likely contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to significantly alter the properties of the molecules it’s part of .
Molecular Structure Analysis
The molecular structure of a similar compound, “5-[3-(Trifluoromethyl)phenyl]furfural”, has been reported. It has a molecular formula of C12H7F3O2, an average mass of 240.178 Da, and a monoisotopic mass of 240.039810 Da .
Chemical Reactions Analysis
The trifluoromethyl group is known to be involved in various chemical reactions. For example, a study reported the use of 3,5-bis(trifluoromethyl)phenyl isothiocyanate in promoting organic transformations . Another study reported the hydrogenation of a compound containing a trifluoromethyl group .
Safety and Hazards
The safety data sheet for “3-Fluoro-5-(trifluoromethyl)phenyl isocyanate” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed or in contact with skin, causes skin and eye irritation, and may cause an allergic skin reaction. It is also toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Direcciones Futuras
The future directions for research on “5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol” and related compounds could include further exploration of their synthesis, properties, and potential applications. The trifluoromethyl group, in particular, is of interest due to its presence in many pharmaceutical compounds .
Propiedades
Número CAS |
108413-50-9 |
|---|---|
Fórmula molecular |
C9H5F3N2OS |
Peso molecular |
246.21 g/mol |
Nombre IUPAC |
5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C9H5F3N2OS/c10-9(11,12)6-3-1-2-5(4-6)7-13-14-8(16)15-7/h1-4H,(H,14,16) |
Clave InChI |
NOUYMYSPIXNRAD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=S)O2 |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=S)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


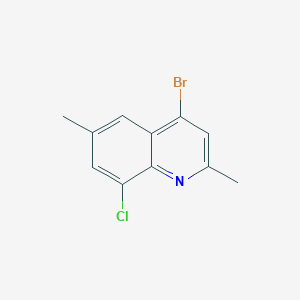

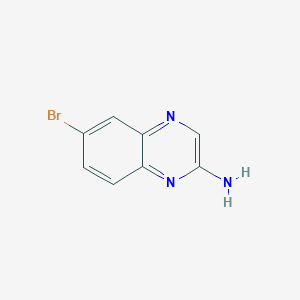
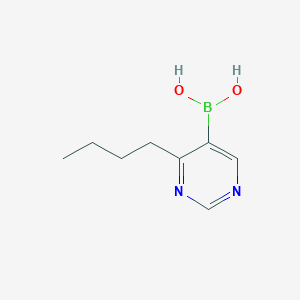


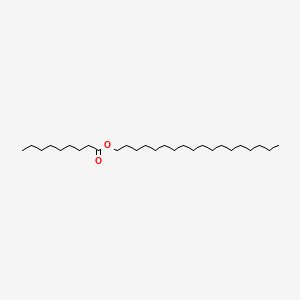

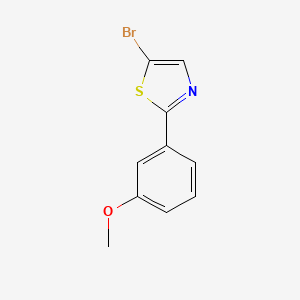
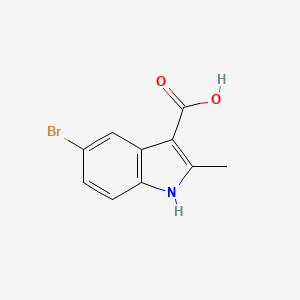
![5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine](/img/structure/B3184243.png)

![6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B3184271.png)

